molecular formula C17H16N2OS3 B2722408 2-(4-(ethylthio)phenyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide CAS No. 919846-98-3

2-(4-(ethylthio)phenyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide

Cat. No.: B2722408
CAS No.: 919846-98-3
M. Wt: 360.51
InChI Key: LBIJOTSZNXKMDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(ethylthio)phenyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide is a complex organic compound that features both thiazole and thiophene rings. These heterocyclic structures are known for their significant roles in medicinal chemistry and materials science due to their unique electronic properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(ethylthio)phenyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common approach is the condensation of 4-(ethylthio)benzaldehyde with thiophene-2-carboxylic acid, followed by cyclization to form the thiazole ring. The final step involves the acylation of the resulting intermediate with acetic anhydride under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(4-(ethylthio)phenyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

2-(4-(ethylthio)phenyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-(ethylthio)phenyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(ethylthio)phenyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide is unique due to the presence of both ethylthio and thiophene groups, which confer distinct electronic properties and biological activities. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-(4-ethylsulfanylphenyl)-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS3/c1-2-21-13-7-5-12(6-8-13)10-16(20)19-17-18-14(11-23-17)15-4-3-9-22-15/h3-9,11H,2,10H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBIJOTSZNXKMDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.